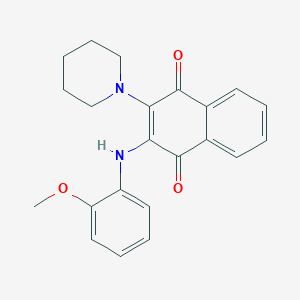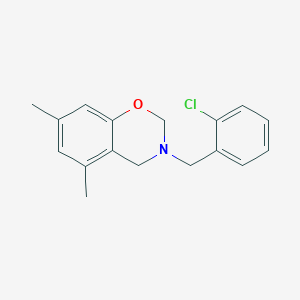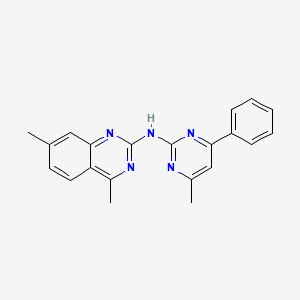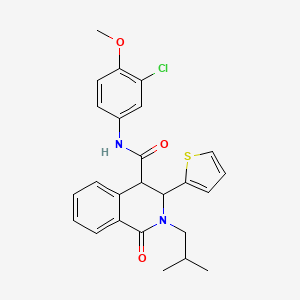
N~2~-butyl-N~4~,N~6~-di-tert-butyl-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMV665864 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are typically detailed in scientific literature and patents. the general approach involves the use of organic synthesis techniques, including condensation reactions, cyclization, and purification steps to obtain the final product .
Industrial Production Methods
Industrial production of MMV665864 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions, purification techniques, and quality control measures to ensure the consistency and purity of the compound. The use of automated systems and advanced analytical techniques would be essential in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
MMV665864 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction being carried out. For example:
Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst may be used.
Substitution: Reagents such as halogens or nucleophiles may be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction and conditions used. For example, oxidation may result in the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .
Scientific Research Applications
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used in research on parasitic infections, particularly malaria, to identify potential drug targets and understand the biology of the parasite.
Medicine: It is being investigated for its potential as a therapeutic agent in treating parasitic infections.
Industry: It may have applications in the development of new materials or chemical processes
Mechanism of Action
The mechanism of action of MMV665864 involves its interaction with specific molecular targets within the parasite. It is believed to interfere with essential biological pathways, leading to the inhibition of parasite growth and survival. The exact molecular targets and pathways involved are subjects of ongoing research, but studies have shown that MMV665864 can bind to and inhibit key enzymes or proteins within the parasite .
Comparison with Similar Compounds
MMV665864 can be compared with other similar compounds, such as MMV020885 and MMV665806, which are also studied for their potential as drug targets in parasitic infections. The uniqueness of MMV665864 lies in its specific chemical structure and the particular biological pathways it targets. While similar compounds may share some structural features or biological activities, MMV665864 has distinct properties that make it a valuable compound for research and potential therapeutic applications .
List of Similar Compounds
- MMV020885
- MMV665806
- MMV665909
Properties
Molecular Formula |
C15H30N6 |
|---|---|
Molecular Weight |
294.44 g/mol |
IUPAC Name |
6-N-butyl-2-N,4-N-ditert-butyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C15H30N6/c1-8-9-10-16-11-17-12(20-14(2,3)4)19-13(18-11)21-15(5,6)7/h8-10H2,1-7H3,(H3,16,17,18,19,20,21) |
InChI Key |
MNGKSEZZXHVVJO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=NC(=NC(=N1)NC(C)(C)C)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-methoxybenzamide](/img/structure/B10796471.png)
![2-(4-methoxyphenyl)-6-[[2-(4-methoxyphenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazole](/img/structure/B10796480.png)
![2-[[2-(3,4-Dimethylanilino)quinazolin-4-yl]amino]ethanol](/img/structure/B10796495.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-ol](/img/structure/B10796508.png)
![2-({2-[(3,4-Dichlorophenyl)amino]-4-quinazolinyl}amino)ethanol hydrochloride](/img/structure/B10796510.png)

![10-hydroxy-3-methyl-8-propyl-1,2,3,4-tetrahydro-5H-chromeno[3,4-c]pyridin-5-one](/img/structure/B10796526.png)
![2-[2-[4-(Dimethylamino)phenyl]ethenyl]-1,3-benzoxazin-4-one](/img/structure/B10796537.png)

![2-Imino-3-(2-methoxyphenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B10796547.png)



![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3,4,5-trimethoxybenzamide](/img/structure/B10796578.png)
